Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate
Description
Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 3-amino-3-methylbutyl substituent at the 4-position of the piperidine ring. This compound is structurally analogous to several piperidine derivatives used in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-10-7-12(8-11-17)6-9-15(4,5)16/h12H,6-11,16H2,1-5H3 |
InChI Key |
HCPRQEWHOQIPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Boc Protection of Piperidine
The starting material, piperidin-4-amine, is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield tert-butyl piperidin-4-ylcarbamate. This step prevents unwanted side reactions at the nitrogen during subsequent alkylation.
Alkylation at the 4-Position
The key substitution involves attaching the 3-amino-3-methylbutyl group to the 4-position of the piperidine ring. Two main approaches are reported:
Nucleophilic substitution: Using 3-methylbutyl chloride or a related alkyl halide in the presence of a strong base such as sodium hydroxide to substitute at the 4-position nitrogen or carbon, depending on the precursor.
Reductive amination: Reacting a 4-piperidone intermediate with 3-amino-3-methylbutanal or corresponding aldehyde in the presence of reducing agents like sodium borohydride or sodium triacetoxyborohydride to install the aminoalkyl substituent.
These methods allow for customization of the side chain and control over stereochemistry.
Final Deprotection and Purification
After the side chain installation, the Boc protecting group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed, or retained to improve compound stability. Purification is typically achieved by column chromatography or recrystallization.
Representative Experimental Data
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of piperidin-4-amine | Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temp, 12 h | 85-92 | High purity Boc-protected intermediate |
| Alkylation with 3-methylbutyl chloride | NaOH, solvent (e.g., acetonitrile), reflux, 6-8 h | 60-75 | Requires careful control to avoid over-alkylation |
| Reductive amination with 4-piperidone and 3-amino-3-methylbutanal | NaBH4 or Na(OAc)3BH, solvent (e.g., methanol or dichloromethane), 0-25 °C, 4-6 h | 70-80 | Stereoselective installation of side chain |
| Boc deprotection (optional) | TFA/DCM (1:1), 0-25 °C, 1-2 h | Quantitative | Yields free amine form if required |
Research Outcomes and Discussion
Reaction Efficiency and Selectivity
- Boc protection is a robust and high-yielding step, essential for selective functionalization.
- Alkylation or reductive amination at the 4-position can be optimized by choice of base, solvent, and temperature to maximize yield and minimize side products.
- Palladium-catalyzed coupling offers an alternative for complex substituent installation with excellent yields and functional group tolerance.
Purity and Stability
- The Boc-protected compound exhibits good chemical stability under standard storage conditions.
- Deprotection to free amine must be carefully controlled to avoid decomposition.
- Purification by silica gel chromatography or recrystallization yields analytically pure material suitable for further applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Boc Protection + Alkylation | Piperidin-4-amine, 3-methylbutyl chloride | Boc2O, NaOH | RT to reflux, 6-12 h | 60-85 | Straightforward, scalable | Possible over-alkylation |
| Boc Protection + Reductive Amination | Boc-piperidin-4-one, 3-amino-3-methylbutanal | NaBH4 or Na(OAc)3BH | 0-25 °C, 4-6 h | 70-80 | Stereoselective, mild | Requires aldehyde precursor |
| Pd-Catalyzed Coupling | Boronate ester derivative, bromo-substituted amine | Pd(PPh3)4, Na2CO3 | 80 °C, 4.5 h | Up to 93 | High yield, functional group tolerance | Requires Pd catalyst, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including neurological disorders and infections .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as an intermediate in the synthesis of polymers, resins, and other high-value products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Piperidine derivatives with tert-butyl carboxylate groups vary significantly based on substituents at the 4-position. Key structural analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Comparative data on solubility, stability, and molecular interactions:
Key Observations :
Biological Activity
Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is a compound that belongs to the piperidine family, which has garnered attention in biological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a tert-butyl group and an amino group attached to a piperidine ring, which contributes to its unique chemical and biological properties. The structural formula can be represented as follows:
The biological activity of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate primarily involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application context.
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate, exhibit antimicrobial activity. A study highlighted that conjugates of piperidine with amino acids demonstrated enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The inhibitory zones ranged from 9 to 12 mm, comparable to conventional drugs .
Neuropharmacological Effects
The compound is being investigated for its potential neuropharmacological effects. Piperidine derivatives have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems. For instance, studies have indicated that certain piperidine compounds can act as inhibitors of protein kinase B (Akt), which plays a critical role in cellular signaling pathways related to neuronal survival and growth .
Case Study 1: Inhibition of Protein Kinase B (Akt)
A significant study explored the inhibition of Akt by piperidine derivatives, including those related to tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate. The results demonstrated that these compounds could selectively inhibit Akt activity in cellular assays, leading to reduced tumor growth in xenograft models. This suggests potential applications in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, various synthesized piperidine derivatives were tested against multiple bacterial strains, including E. coli and S. aureus. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial efficacy, with some compounds achieving MIC values as low as 6 µg/mL against resistant strains .
Comparative Analysis
The following table summarizes the biological activities of selected piperidine derivatives compared to tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate:
Q & A
Basic: What are the standard synthetic routes for Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate?
The synthesis involves multi-step reactions, typically starting with piperidine ring functionalization. Key steps include:
- Nucleophilic substitution : Introduction of the tert-butyl ester via Boc protection under anhydrous conditions.
- Aminoalkylation : Coupling of the 3-amino-3-methylbutyl group using reductive amination or alkylation reagents.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
Reaction progress is monitored by TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) and confirmed via LC-MS .
Basic: What analytical techniques are employed for structural confirmation?
- NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.2–3.5 ppm for piperidine CH₂ groups) and ¹³C NMR (δ 28–30 ppm for Boc carbons).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ = 312.24).
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (≥95% purity threshold) .
Advanced: How can reaction conditions be optimized to minimize side products?
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., Boc protection) to prevent thermal degradation.
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency in reductive amination.
- DOE Approaches : Use factorial design to assess interactions between pH, temperature, and catalyst loading .
Advanced: How do pH and temperature affect the stability of this compound?
Stability studies involve:
- Hydrolysis Kinetics : Incubate at pH 2–12 (37°C) and monitor degradation via HPLC.
- Acidic Conditions (pH 2) : Rapid Boc cleavage (t₁/₂ = 2–4 hours).
- Basic Conditions (pH 10) : Slow degradation (t₁/₂ > 48 hours).
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 150°C.
Storage recommendations: –20°C under inert atmosphere .
Basic: What safety protocols are critical during handling?
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.
- Fire Safety : CO₂ extinguishers; firefighters must wear self-contained breathing apparatus .
Advanced: How can biological activity discrepancies among structural analogs be resolved?
- Structural Confirmation : Perform X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical variations.
- Binding Assays : Compare IC₅₀ values across analogs using standardized enzyme inhibition protocols (e.g., fluorescence polarization).
- Meta-Analysis : Apply multivariate regression to identify assay-specific variables (e.g., buffer ionic strength) .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .
Basic: How is purity validated for in vitro assays?
- HPLC-UV/ELS : Dual detection (UV at 254 nm; evaporative light scattering) ensures absence of non-chromophoric impurities.
- Residual Solvent Analysis : GC-MS to confirm <500 ppm DMSO or acetonitrile.
- Elemental Analysis : C, H, N ratios within ±0.4% of theoretical values .
Advanced: What strategies mitigate racemization during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry.
- Low-Temperature Reactions : Conduct alkylation steps at –78°C to limit epimerization.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates .
Advanced: How can metabolic pathways be elucidated for this compound?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
